molecular formula C22H22N4O2 B11053865 1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

Cat. No.: B11053865
M. Wt: 374.4 g/mol
InChI Key: SEXYPGWFFSDXDX-UHFFFAOYSA-N
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Description

1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as an amino group, a methoxy group, and a carbonitrile group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,6-Naphthyridine Derivatives: These compounds share the naphthyridine core and exhibit similar chemical reactivity and biological activities.

    Indole Derivatives: Indole-based compounds have a similar heterocyclic structure and are known for their diverse biological activities.

    Quinoline Derivatives: Quinoline compounds also possess a nitrogen-containing heterocycle and are widely studied for their medicinal properties.

Uniqueness: 1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

1-amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,8,10-tetrahydrobenzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C22H22N4O2/c1-22(2)9-14-17(15(27)10-22)16(12-7-5-4-6-8-12)18-19(25-14)13(11-23)21(28-3)26-20(18)24/h4-8,16,25H,9-10H2,1-3H3,(H2,24,26)

InChI Key

SEXYPGWFFSDXDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N=C(C(=C3N2)C#N)OC)N)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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